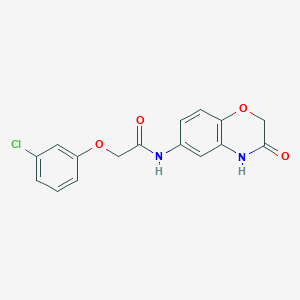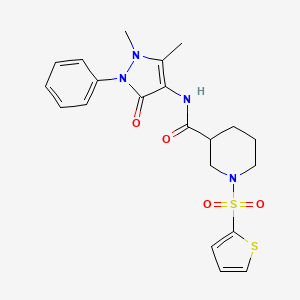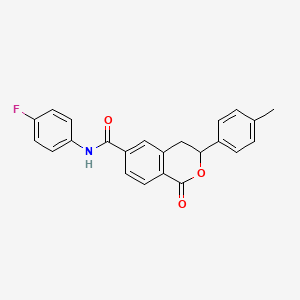![molecular formula C17H16N2O2S B11336524 Ethyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11336524.png)
Ethyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate is a complex organic compound with the molecular formula C23H20N2O2S It is characterized by the presence of a cyano group, a pyridine ring, and a sulfanyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-cyano-6-(4-methylphenyl)pyridine-2-thiol with ethyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the sulfanyl group can undergo oxidation-reduction processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Ethyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate can be compared with similar compounds such as:
Ethyl {[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetate: Similar structure but with an additional phenyl group.
Ethyl {[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetate: Similar structure but with different substituents on the pyridine ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H16N2O2S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
ethyl 2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C17H16N2O2S/c1-3-21-16(20)11-22-17-14(10-18)8-9-15(19-17)13-6-4-12(2)5-7-13/h4-9H,3,11H2,1-2H3 |
Clave InChI |
SEMGYHYLFOTHAL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11336447.png)

![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-bromobenzamide](/img/structure/B11336460.png)
![3,5-dimethyl-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole](/img/structure/B11336463.png)
![N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide](/img/structure/B11336464.png)

![4-butyl-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B11336481.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B11336482.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11336485.png)

![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-methylbenzamide](/img/structure/B11336490.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11336498.png)
![2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11336506.png)
![Ethyl 4-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B11336513.png)
